TP-238 Hydrochloride's Balanced Dual Potency vs. Single-Target CECR2 or BPTF Inhibitors
TP-238 hydrochloride is a dual CECR2/BPTF probe, exhibiting IC50 values of 30 nM for CECR2 and 350 nM for BPTF in AlphaScreen assays . In contrast, the potent and selective CECR2 inhibitor NVS-CECR2-1 shows an IC50 of 47 nM for CECR2 but has no reported activity against BPTF and was designed for CECR2-selective profiling [1]. Conversely, the selective BPTF inhibitor BZ1 has an IC50 of 67 nM for BPTF but lacks CECR2 activity . TP-238 thus provides a unique dual-target engagement profile essential for studying pathways where both CECR2 and BPTF are implicated.
| Evidence Dimension | IC50 (nM) for CECR2 and BPTF |
|---|---|
| Target Compound Data | CECR2: 30 nM; BPTF: 350 nM |
| Comparator Or Baseline | NVS-CECR2-1 (CECR2: 47 nM, BPTF: not reported); BZ1 (BPTF: 67 nM, CECR2: not reported) |
| Quantified Difference | TP-238 has comparable CECR2 potency to NVS-CECR2-1 (30 nM vs 47 nM) while also inhibiting BPTF at 350 nM; BZ1 is 5.2-fold more potent on BPTF but lacks CECR2 activity. |
| Conditions | AlphaScreen assay with recombinant bromodomain proteins; TP-238: CECR2 and BPTF; NVS-CECR2-1: CECR2; BZ1: BPTF |
Why This Matters
For researchers requiring simultaneous inhibition of CECR2 and BPTF, TP-238 is the only validated dual probe, avoiding the need for two separate compounds which could introduce variable cellular permeability and off-target effects.
- [1] Probes & Drugs Portal. NVS-CECR2-1 (PD000029). View Source
